1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a methylsulfonyl group, an ethyl linker, and a thiophen-2-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a methylsulfonyl group through nucleophilic substitution reactions.
Introduction of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, often using ethyl halides under basic conditions.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is attached through nucleophilic substitution or coupling reactions.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Material Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophen-2-ylmethyl group may modulate enzyme activity. The urea moiety can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a thiophen-2-yl group.
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(pyridin-2-ylmethyl)urea: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic properties and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-22(19,20)17-8-6-16(7-9-17)5-4-14-13(18)15-11-12-3-2-10-21-12/h2-3,10H,4-9,11H2,1H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOIHELRSIUBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.